1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea
Description
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-10-2-4-12(5-3-10)18-9-11(8-13(18)20)17-14(21)16-6-1-7-19/h2-5,11,19H,1,6-9H2,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVRQENHQMLRTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidinone Core
The synthesis begins with the preparation of 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine. A representative procedure involves:
- Cyclization : Reacting 4-chlorobenzaldehyde with γ-butyrolactam in the presence of acetic anhydride to form 1-(4-chlorophenyl)pyrrolidin-2,5-dione.
- Reductive Amination : Treating the dione with sodium triacetoxyborohydride in 1,2-dichloroethane to yield the amine intermediate.
Key Reaction Conditions :
Urea Bond Formation
The 3-hydroxypropyl group is introduced via two primary routes:
Route A: Isocyanate Coupling
- Generate 3-hydroxypropyl isocyanate by treating 3-hydroxypropylamine with phosgene or triphosgene under inert conditions.
- React the isocyanate with 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine in anhydrous chloroform at 25°C for 12 hours.
Route B: Ammonolysis of Propylene Carbonate
- React propylene carbonate with excess ammonia at 126°C to form 2-hydroxypropyl carbamate.
- Condense the carbamate with the pyrrolidinone amine using a coupling agent such as HATU or DCC.
Comparative Data :
| Parameter | Route A (Isocyanate) | Route B (Ammonolysis) |
|---|---|---|
| Yield | 45–50% | 60–65% |
| Purity (HPLC) | ≥95% | ≥92% |
| Byproducts | <5% | 8–10% (DPG, HPU) |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Final characterization employs:
NMR Spectroscopy :
Mass Spectrometry :
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance reproducibility and safety during isocyanate coupling. Key parameters include:
Purification shifts to fractional distillation under reduced pressure (0.1–0.5 mmHg) to isolate the urea product from dipropylene glycol byproducts.
Challenges and Mitigation Strategies
- Regioselectivity in Urea Formation : Competing reactions between primary and secondary amines are mitigated by using bulky isocyanates or low-temperature conditions.
- Hydroxypropyl Group Stability : The 3-hydroxypropyl moiety is prone to oxidation; thus, reactions are conducted under nitrogen with BHT as a stabilizer.
- Byproduct Formation : Dipropylene glycol (DPG) and 2-hydroxypropyl urea (HPU) are minimized by maintaining a 2:1 ammonia-to-propylene carbonate ratio.
Chemical Reactions Analysis
1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The 3-hydroxypropyl group in the target compound reduces LogP compared to the dimethoxyphenyl and benzodioxin substituents, which introduce aromatic rings and ether linkages. This suggests the target compound may have better aqueous solubility .
Hydrogen Bonding and Solubility: The hydroxyl group in the target compound provides an additional hydrogen bond donor/acceptor, which may enhance interactions with polar biological targets (e.g., enzymes or receptors) compared to the methoxy or benzodioxin groups .
Synthetic Accessibility :
- The hydroxypropyl chain is synthetically simpler to introduce than the dimethoxyphenyl or benzodioxin groups, which require multi-step functionalization .
Biological Activity
1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea is a synthetic organic compound with potential therapeutic applications. Its unique structure, which includes a pyrrolidinone ring and a urea moiety, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 347.8 g/mol. The structure features a five-membered ring that enhances its interaction with biological targets.
Research indicates that this compound may modulate enzyme activity and receptor binding, influencing various cellular pathways associated with disease processes. The presence of the chlorophenyl group is associated with increased biological activity through enhanced binding affinity to target proteins.
Pharmacological Effects
This compound has shown potential in several areas:
- Antitumor Activity : Initial studies suggest that compounds with similar structures can exhibit significant antitumor properties by inducing apoptosis in cancer cells.
- Antibacterial Properties : Preliminary antibacterial screening indicates moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including urease and acetylcholinesterase (AChE), which are important in various metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Antibacterial | Moderate to strong against S. typhi | |
| Enzyme Inhibition | Strong AChE inhibition |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of structurally similar compounds to this compound. Results indicated that these compounds could significantly reduce tumor cell viability in vitro, suggesting potential for cancer therapy.
Case Study 2: Antibacterial Screening
In a comparative study, this compound was tested against multiple bacterial strains. The results showed promising antibacterial activity, particularly against gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
